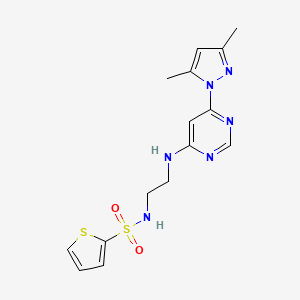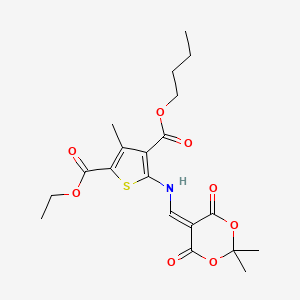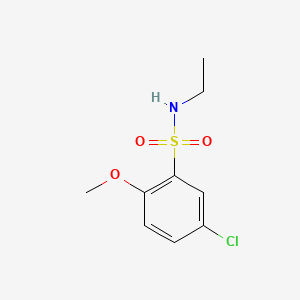![molecular formula C21H31N3O2 B2710128 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one CAS No. 2189434-68-0](/img/structure/B2710128.png)
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one is a synthetic compound that has garnered attention for its diverse chemical properties and potential applications in various fields, including chemistry, biology, and medicine. This compound features a unique structure that incorporates cyclopropyl and piperidinyl groups, making it a valuable subject for scientific investigation.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one typically involves multiple steps, including cyclopropylation, piperidinylation, and dihydropyrimidination. Each step requires precise control of reaction conditions, such as temperature, pH, and the use of specific catalysts.
Industrial Production Methods: Industrial-scale production of this compound necessitates optimization of these synthetic routes to ensure high yield and purity. Common techniques employed include batch processing, continuous flow reactions, and the use of advanced separation methods to isolate and purify the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where specific functional groups are transformed into their oxidized forms.
Reduction: Reduction reactions can occur, leading to the gain of electrons and the reduction of certain functional groups.
Substitution: Substitution reactions involve the replacement of one atom or group in the molecule with another atom or group.
Common Reagents and Conditions: Reagents such as hydrogen peroxide, sodium borohydride, and various halides are commonly used in these reactions. Conditions like controlled temperature, pressure, and solvent choice are critical for achieving desired outcomes.
Major Products: The major products of these reactions depend on the specific conditions and reagents used. Oxidation typically yields oxidized derivatives, while reduction results in reduced forms of the compound. Substitution can produce a wide range of substituted analogs.
Applications De Recherche Scientifique
6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one has been explored for its potential in various fields:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways and its effects on cellular functions.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism by which 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one exerts its effects involves interaction with specific molecular targets, such as enzymes or receptors. These interactions can lead to the modulation of various signaling pathways, ultimately influencing cellular behavior and function. The precise molecular mechanisms and targets are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Compared to other similar compounds, 6-Cyclopropyl-3-({1-[(1r,4r)-4-methylcyclohexanecarbonyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one stands out due to its unique structural features and diverse reactivity. Similar compounds include:
5-Cyclopropyl-3-{1-[(1r,4r)-4-ethylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one: Differing mainly by the presence of an ethyl group instead of a methyl group.
4-Cyclopropyl-3-{1-[(1r,4r)-4-phenylcyclohexanecarbonyl]piperidin-4-yl}-3,4-dihydropyrimidin-4-one:
This uniqueness makes it a valuable compound for further research and development in multiple scientific fields.
Propriétés
IUPAC Name |
6-cyclopropyl-3-[[1-(4-methylcyclohexanecarbonyl)piperidin-4-yl]methyl]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H31N3O2/c1-15-2-4-18(5-3-15)21(26)23-10-8-16(9-11-23)13-24-14-22-19(12-20(24)25)17-6-7-17/h12,14-18H,2-11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SUOQWVDAPSWEPU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC(CC1)C(=O)N2CCC(CC2)CN3C=NC(=CC3=O)C4CC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H31N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-[3-(Trifluoromethoxy)phenyl]cyclopropan-1-amine hydrochloride](/img/structure/B2710047.png)

![2-Oxabicyclo[3.1.1]heptane-1-carboxylic acid](/img/structure/B2710051.png)
![7-(4-chlorophenyl)-2-[4-(2,5-dimethylphenyl)piperazin-1-yl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2710053.png)





![1-(4-ethyl-6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)prop-2-en-1-one](/img/structure/B2710065.png)
![3-(2-methoxyethyl)-8-(2-methoxyphenyl)-1-methyl-7-phenyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2710066.png)

